molecular formula C11H10ClN3O B1409058 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline CAS No. 1802434-18-9

4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline

Cat. No. B1409058
CAS RN: 1802434-18-9
M. Wt: 235.67 g/mol
InChI Key: VKXVKNHSGWPGPA-UHFFFAOYSA-N
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Description

4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline is a chemical compound with the molecular formula C11H10ClN3O and a molecular weight of 235.67 . It is also known by other names such as EOS-61718 and Benzenamine .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring attached to an aniline group . The pyrimidine ring is substituted at the 6th position with a methoxy group and at the 2nd position with an aniline group . The aniline group is further substituted at the 4th position with a chlorine atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 235.67 . The compound has a density of 1.3±0.1 g/cm3 and a boiling point of 405.2±40.0 °C at 760 mmHg .

Scientific Research Applications

Herbicide Synthesis and Analysis

4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline and its derivatives are used in the synthesis of herbicides. Research has focused on creating deuterium-substituted compounds for use as isotope internal standards in quantitating herbicide residue in agricultural products and foodstuff, with high chemical purities confirmed by HPLC-MS/MS (Yang Zheng-mi, 2014).

Solubility Studies

The solubility of this compound in various organic solvents has been examined, revealing a dependency on temperature and solvent type. This research is crucial for understanding its behavior in different environments and for the development of efficient applications in the chemical industry (Ganbing Yao, Zhanxiang Xia, Zhihui Li, 2017).

Abnormal Condensation Products

Studies on the condensation reactions of this compound have identified abnormal by-products. Understanding these reactions is important for refining synthetic processes and avoiding unwanted compounds (K. Okui, K. Ito, M. Koizumi, K. Fukumoto, T. Kametani, 1972).

Azo Dye Synthesis

This compound is utilized in the synthesis of new azo dyes, with its derivatives showing potential antimicrobial activities. Such applications are significant in the textile industry and for medical purposes (M. Yazdanbakhsh, H. Yousefi, M. Mamaghani, E. Moradi, M. Rassa, H. Pouramir, M. Bagheri, 2012).

Fungicidal Properties

Derivatives of this compound have been studied for their fungicidal activities, particularly against Botrytis cinerea Pers, a significant pathogen in agriculture. The research on such compounds contributes to developing new fungicides (T. Nagata, K. Masuda, S. Maeno, I. Miura, 2004).

Molecular Structure Analysis

The molecular structure, vibrational frequencies, and electronic properties of this compound have been extensively analyzed using various spectroscopic and theoretical methods. Such studies aid in understanding its chemical behavior and potential applications (Z. Cinar, M. Karabacak, M. Cinar, M. Kurt, P. Chinna Babu, N. Sundaraganesan, 2013).

properties

IUPAC Name

4-chloro-2-(6-methoxypyrimidin-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c1-16-11-5-10(14-6-15-11)8-4-7(12)2-3-9(8)13/h2-6H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXVKNHSGWPGPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)C2=C(C=CC(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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